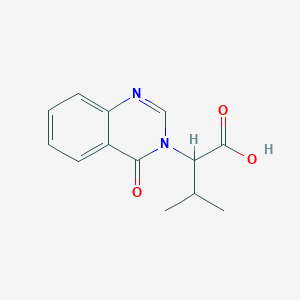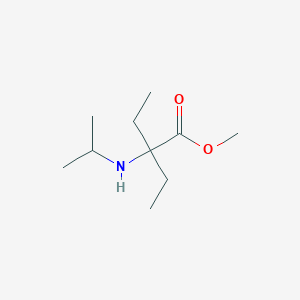![molecular formula C20H22N4O6S B2753519 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide CAS No. 1286717-76-7](/img/structure/B2753519.png)
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin moiety , an imidazolidinone group, and a methanesulfonamidophenyl group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure . The 2,3-dihydro-1,4-benzodioxin moiety would contribute to the rigidity of the molecule, while the imidazolidinone and methanesulfonamidophenyl groups could potentially participate in various intermolecular interactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on the functional groups present in the molecule. For example, the presence of multiple polar groups suggests that the compound would likely be soluble in polar solvents .科学的研究の応用
Enzyme Inhibitory Applications
Research on benzodioxane and acetamide moieties has shown significant enzyme inhibitory potential. Specifically, studies focused on the synthesis of new derivatives as α-glucosidase and acetylcholinesterase inhibitors. The enzyme inhibitory activities were tested, with most compounds exhibiting substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase. These findings suggest potential therapeutic applications in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).
Antimicrobial Applications
Several studies have synthesized and evaluated benzimidazole derivatives for their antimicrobial properties. These compounds have been tested for antimicrobial and genotoxic activities, showing significant potential as antimicrobial agents. The synthesis approaches often involve the creation of novel derivatives with the intent to explore their activity against various microbial strains, indicating a wide range of applications in combating microbial infections (Benvenuti et al., 1997).
Anticancer Applications
Research into sulfonamide derivatives has included investigations into their potential as anticancer agents. The synthesis of novel sulfonamide derivatives has led to the evaluation of their cytotoxic activities against various cancer cell lines. Some derivatives have shown promising results, highlighting the potential for developing new anticancer therapies (Ghorab et al., 2015).
Anticonvulsant Applications
Compounds containing a sulfonamide moiety have also been synthesized and evaluated for their anticonvulsant activity. This research is significant for the development of new therapeutic agents for epilepsy and other seizure-related disorders. The studies involve the synthesis of heterocyclic compounds containing sulfonamide thiazole moiety and their systematic evaluation for anticonvulsant effects (Farag et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[3-(methanesulfonamido)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-31(27,28)22-15-4-2-3-14(11-15)21-19(25)13-23-7-8-24(20(23)26)16-5-6-17-18(12-16)30-10-9-29-17/h2-6,11-12,22H,7-10,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGBVKJVHQREEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-3-[5-(4-methylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2753436.png)




![2-[2-[(2-Chloroacetyl)amino]ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2753445.png)

![2-[3-(3-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2753449.png)
![3-(5-bromo-2-methoxyphenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2753452.png)


![2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2753457.png)
![N-(5-chloro-2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2753458.png)
